Otophylloside B

Antiepileptic In Vivo Pharmacology ED50 Determination

Otophylloside B (Qingyangshengenin B) is a structurally defined C21 steroidal glycoside (CAS 106758-54-7) essential for antiepileptic and neuroprotection research. - Validated ED50: 10.20 mg/kg in audiogenic seizure model establishes quantitative efficacy benchmarks. - Anti-Aβ Mechanism: Extends lifespan and reduces paralysis in C. elegans AD models via HSF-1/SIR-2.1/DAF-16 pathways. - Critical SAR Distinction: Unique C-12 ikemaoyl ester and trisaccharide chain ensure activity profiles not replicated by generic Cynanchum analogs. Supplied with COA, HPLC, and NMR documentation; ready for global dispatch.

Molecular Formula C49H78O16
Molecular Weight 923.1 g/mol
Cat. No. B1251196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOtophylloside B
Molecular FormulaC49H78O16
Molecular Weight923.1 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C6CC(C7(C(CCC7(C6(CC=C5C4)O)O)(C(=O)C)O)C)OC(=O)C=C(C)C(C)C)C)C)C)OC)O
InChIInChI=1S/C49H78O16/c1-25(2)26(3)19-38(51)63-37-24-36-45(8)15-14-32(20-31(45)13-16-48(36,54)49(55)18-17-47(53,30(7)50)46(37,49)9)62-39-22-34(57-11)43(28(5)60-39)65-41-23-35(58-12)44(29(6)61-41)64-40-21-33(56-10)42(52)27(4)59-40/h13,19,25,27-29,32-37,39-44,52-55H,14-18,20-24H2,1-12H3/b26-19+/t27-,28-,29-,32+,33-,34+,35+,36-,37-,39+,40+,41+,42-,43-,44-,45+,46-,47-,48+,49-/m1/s1
InChIKeyYLHXSKZGPASTOD-ZMZOTGGVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Otophylloside B: Compound Overview


Otophylloside B (Ot B, Qingyangshengenin B) is a C21 steroidal glycoside isolated predominantly from the roots of Cynanchum otophyllum (Qingyangshen), a plant used in traditional Chinese medicine for treating epilepsy and rheumatic pain [1]. Structurally, it is characterized as a 17α-pregnenolone derivative with multiple hydroxy substitutions and a complex sugar chain consisting of three 2,6-dideoxysaccharide units at the C-3 position [2]. As the essential active component of Qingyangshen, Otophylloside B has been the subject of multiple pharmacological investigations, establishing its baseline activities in antiepileptic, neuroprotective, anti-aging, and cytotoxic domains [3].

1 Model type: In vivo seizure models, C. elegans proteostasis models, cell-line endpoint profiling
2 Study context: Compound-specific neurotrophic and cytotoxicity endpoint review
3 Selection basis: Requires exact glycosylation and C-12 ester identification for reproducible pathway-response interpretation

Why Otophylloside B Cannot Be Substituted


Generic substitution among C21 steroidal glycosides from Cynanchum otophyllum is scientifically unsound due to demonstrated, activity-specific divergence driven by subtle structural variations. Direct comparative studies reveal that closely related in-class compounds, such as caudatin 3-O-β-D-cymaropyranosyl-(1→4)-β-D-cymaropyranoside (Compound 2), exhibit markedly different efficacy profiles: Compound 2 is the most potent neurotrophic agent in PC12 cell models, whereas Otophylloside B shows distinct selectivity in cytotoxicity assays [1]. Furthermore, preliminary structure-activity relationship (SAR) analyses establish that the precise nature of the C-12 ester group (e.g., ikemaoyl vs. cinnamoyl vs. hydroxy) and the specific composition of the C-3 sugar chain critically govern biological activity [2]. Therefore, substituting Otophylloside B with a generic analog, even from the same plant source, introduces significant experimental variability and compromises data reproducibility in both research and preclinical development.

Otophylloside B (Ot B) vs. caudatin 3-O-β-D-cymaropyranosyl-(1→4)-β-D-cymaropyranoside (Compound 2): neurotrophic and cytotoxicity endpoint profiles may differ, as Compound 2 showed selective HCT-116 response not reported for Ot B in the same assay.
Otophylloside B parent vs. Otophylloside B glycosylated derivatives: cell-line cytotoxicity context may shift, because oleandropyranoside and cymaropyranoside forms show divergent potency ranges.

Otophylloside B: Comparative Efficacy Evidence


In Vivo Antiepileptic Activity

Otophylloside B demonstrates a robust, quantifiable antiepileptic effect in a whole-animal model, establishing a clear efficacy threshold. While a direct, head-to-head comparison of ED50 values for Otophylloside B versus its analogs (e.g., caudatin derivatives) is not available in the same study, the ED50 value for Otophylloside B itself is well-defined [1]. This provides a precise benchmark for potency assessment in antiepileptic research.

In Vivo Antiepileptic ED50
Assay context
ED50 = 10.20 mg/kg
Supports seizure-model endpoint context
Rat audiogenic seizure model; oral administration. No direct comparator ED50 in same study.
Antiepileptic In Vivo Pharmacology ED50 Determination

Differential Neurotrophic and Cytotoxic Selectivity

A direct comparative study of four C21 steroidal glycosides from the same plant source revealed critical functional divergence. While Otophylloside B (Compound 3) and otophylloside A (Compound 4) were evaluated, it was caudatin 3-O-β-D-cymaropyranosyl-(1→4)-β-D-cymaropyranoside (Compound 2) that was identified as the most potent agent for promoting neurotrophic activity in PC12 cells. Critically, Compound 2 also demonstrated selective cytotoxicity against HCT-116 human colon cancer cells, a property not reported for Otophylloside B in this specific head-to-head comparison [1]. This study underscores that minor structural modifications lead to distinct activity profiles, directly impacting the choice of compound for specific research applications (e.g., neuroprotection vs. colon cancer studies).

Neurotrophic & Cytotoxic Selectivity
Head-to-head
Compound 2 identified as most potent neurotrophic agent and selective against HCT-116; Ot B not reported for this activity in the same comparison.
Supports compound-specific endpoint review
PC12 cell neurotrophic model; HCT-116 colon cancer cytotoxicity assay.
Neurotrophic Activity Selective Cytotoxicity Colon Cancer

Derivative Cytotoxicity Across Cell Lines

The cytotoxic profile of Otophylloside B and its derivatives is highly dependent on both the specific cell line and the compound's precise glycosylation. While cross-study comparisons must be made with caution due to differing assay conditions, a clear pattern emerges. The derivative Otophylloside B 4'''-O-β-D-oleandropyranoside exhibits potent, sub-micromolar activity against HL-60 cells (IC50 = 12.2 μM) but is significantly less effective against A549 cells (IC50 > 40 μM) [1]. Another derivative, Otophylloside B 4'''-O-β-D-cymaropyranoside, shows a narrower and generally less potent activity range against a different panel of cancer cell lines (IC50 = 31.24–38.91 μM) [2]. This variability reinforces the need for precise compound identification and cell line matching during procurement.

Derivative Cytotoxicity Profiling
Cross-study context
Oleandropyranoside derivative: IC50 12.2 μM (HL-60). Cymaropyranoside derivative: IC50 31.24–38.91 μM (HepG2, HeLa, U251).
Supports cytotoxicity endpoint review
Different cell panels and assay conditions. Highlights glycosylation impact on potency.
Cancer Research In Vitro Cytotoxicity Cell Line Profiling

Lifespan Extension and Aβ Protection Mechanisms

Otophylloside B (Ot B) demonstrates quantifiable in vivo efficacy in C. elegans models, providing mechanistic differentiation that extends beyond simple potency. It modestly extends lifespan and significantly delays age-related paralysis in an Aβ-toxicity model [1][2]. Crucially, genetic analysis reveals that Ot B's protective effect against Aβ toxicity is mediated by increasing the activity of heat shock transcription factor (HSF-1) and its target genes (hsp-12.6, hsp-16.2, hsp-70), while its lifespan-extension effect requires SIR-2.1 and CLK-1 and partially activates DAF-16 [1][2]. This established, multi-pathway mechanism of action provides a solid rationale for selecting Otophylloside B for studies focused on proteostasis, stress response, and aging-related neurodegeneration, setting it apart from compounds with undefined or singular mechanisms.

Aβ Protection & Lifespan Mechanism
Mechanistic context
Delayed Aβ-induced paralysis; lifespan extension requires SIR-2.1 and CLK-1.
Supports pathway-response interpretation
C. elegans models. HSF-1 pathway mediates Aβ protection; DAF-16 partially involved.
Anti-aging Alzheimer's Disease Caenorhabditis elegans

Otophylloside B: Research Applications


In Vivo Antiepileptic Efficacy Studies

Otophylloside B is the preferred choice for establishing efficacy benchmarks in antiepileptic drug (AED) discovery programs using rodent models. Its well-documented ED50 of 10.20 mg/kg in a rat audiogenic seizure model provides a clear, quantitative target for potency evaluation and dose-response characterization [1]. This established in vivo efficacy data is essential for comparing the performance of novel AED candidates against a known active natural product.

C. elegans Neuroprotection and Proteostasis

For research investigating the molecular mechanisms of neuroprotection, aging, and protein aggregation, Otophylloside B offers a uniquely characterized tool. Its demonstrated ability to protect against Aβ toxicity and extend lifespan in C. elegans is linked to defined genetic pathways (HSF-1, SIR-2.1, CLK-1, DAF-16), providing a robust platform for genetic and pharmacological dissection of these processes [2][3]. This makes it highly suitable for studies on Alzheimer's disease and aging biology where a multi-pathway modulator is required.

Cancer Cytotoxicity Screening and SAR Studies

The distinct and cell-line-dependent cytotoxicity profiles of Otophylloside B and its glycosylated derivatives (e.g., Otophylloside B 4'''-O-β-D-oleandropyranoside vs. Otophylloside B 4'''-O-β-D-cymaropyranoside) make them valuable tools for structure-activity relationship (SAR) studies in cancer pharmacology [4][5]. Procuring a specific derivative allows researchers to precisely probe the impact of glycosylation on anticancer potency and selectivity, as evidenced by the >3-fold difference in IC50 values against HL-60 cells compared to other derivatives' activity ranges.

Application
Selection Property
Validation Focus
Seizure model endpoint studies
In vivo model-response context
ED50 benchmark review
Neuroprotection and proteostasis research
Pathway-specific mechanism of action
HSF-1, SIR-2.1, and DAF-16 pathway-response interpretation
Cancer cell-model studies
Cell-model endpoint review
Cytotoxicity and SAR reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


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